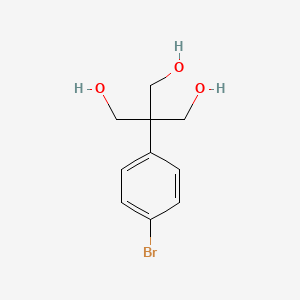

2-(4-溴苯基)-2-(羟甲基)丙烷-1,3-二醇

描述

The compound "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" is a brominated organic molecule that is structurally related to various compounds studied in the provided papers. While the exact compound is not directly synthesized or analyzed in the papers, related compounds with bromophenyl groups and hydroxymethyl functionalities are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions with moderate to high yields. For instance, a natural product with a similar bromophenyl structure was synthesized starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another synthesis approach used Bisphenol A as a starting material to synthesize a bis(bromophenyl) compound with a high total yield of 83.1% . These methods suggest that the synthesis of "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" could potentially be achieved through similar multi-step synthetic routes with careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl-containing compounds has been characterized using various spectroscopic techniques such as NMR, IR, and X-ray diffraction . For example, the structure of a dioxane derivative with a methoxyphenyl substituent was determined by NMR and X-ray diffraction, showing a chair conformation with equatorial orientation of the substituent . These techniques could be applied to determine the molecular structure and conformation of "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" and to confirm its purity and identity.

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including etherification , bromination , and hydrolysis . The etherification of a racemic diol with a diazo compound was shown to be highly regioselective, leading to the formation of a primary ether . Additionally, the hydrolysis of a dibromomethylphenol in dioxane resulted in the formation of a brominated aldehyde . These reactions indicate that "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" could also participate in similar reactions, potentially leading to the formation of ethers or aldehydes upon treatment with appropriate reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by the presence of bromine and hydroxyl groups. For example, the inclusion ability of a di(hydroxyphenyl) compound towards various guests was demonstrated, indicating potential applications in host-guest chemistry . The polarographic behavior of compounds with hydroxyphenyl groups was also studied, showing pH-dependent reduction pathways . These findings suggest that "2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol" may exhibit specific solubility, reactivity, and electrochemical properties that could be explored for various applications.

科学研究应用

酚类丙烷-1,3-二醇的合成

2-(4-溴苯基)-2-(羟甲基)丙烷-1,3-二醇参与酚类丙烷-1,3-二醇的合成,酚类丙烷-1,3-二醇是硼酸根离子的固定螯合剂中的中间体。这些二醇通过烯丙基前体的环氧化和裂解合成,并研究了其生产的各种方法 (Tyman & Payne, 2006)。

席夫碱的合成

该化合物还用于席夫碱的合成。例如,使用乙醇作为溶剂合成了 2-(3,5-二溴-2-羟基-苯甲基氨基)-2-羟甲基-丙烷-1,3-二醇,表明其在创建复杂有机结构中的作用 (徐永红,2008)。

铜(II) 配位化合物

它还存在于铜(II) 的配位化合物中,显示了其在无机化学中的用途。这些化合物是通过与乙醇中的氯化铜(II)、溴化物和硝酸盐的水合物反应合成的 (Gulea 等,2013)。

在镍和钴化学中的用途

该化合物在化学研究中用作镍基和钴基自旋簇的多齿配体,表明其在材料科学和磁性研究中的重要性 (Ferguson 等,2011)。

抗菌研究

此外,它已用于抗菌研究。例如,1-(5-溴-2-羟苯基)-3-(4-溴苯基)-丙烷-1,3-二酮及其过渡金属配合物已被表征出其抗菌特性,显示了其在医疗和制药应用中的潜力 (Sampal 等,2018)。

生物修复应用

此外,它还参与生物修复应用。结构相似的双酚 A 化合物使用反胶束系统中的漆酶进行生物降解,突出了其环境意义 (Chhaya & Gupte, 2013)。

属性

IUPAC Name |

2-(4-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFBRTJXVDPNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)(CO)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693274 | |

| Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

CAS RN |

936494-74-5 | |

| Record name | 2-(4-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)

![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)